![molecular formula C17H28N2O4 B012704 Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-11-8](/img/structure/B12704.png)
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Applications De Recherche Scientifique
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is used to study the role of β2-adrenergic receptors in various physiological processes such as smooth muscle relaxation, cardiac function, and glucose metabolism. It is also used to investigate the role of β2-adrenergic receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mécanisme D'action
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a selective β2-adrenergic receptor antagonist, which means it blocks the activation of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamine hormones epinephrine and norepinephrine. When activated, β2-adrenergic receptors increase cAMP levels, which leads to smooth muscle relaxation, cardiac stimulation, and glucose metabolism. By blocking the activation of β2-adrenergic receptors, Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate inhibits these physiological processes.
Effets Biochimiques Et Physiologiques
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit smooth muscle relaxation, cardiac stimulation, and glucose metabolism. It has also been shown to reduce airway resistance in patients with asthma and COPD. Additionally, it has been shown to have anti-inflammatory effects in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically investigate the role of β2-adrenergic receptors in various physiological and pathological processes. However, one limitation of using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is its potential off-target effects. It is important for researchers to carefully design their experiments to control for these potential off-target effects.
Orientations Futures
There are several future directions for research using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate. One direction is to investigate the role of β2-adrenergic receptors in other physiological and pathological processes. For example, recent research has shown that β2-adrenergic receptors may play a role in the regulation of immune function. Another direction is to investigate the potential therapeutic uses of β2-adrenergic receptor antagonists in various diseases. For example, β2-adrenergic receptor antagonists may have potential as anti-inflammatory agents in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, future research could focus on developing more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
Méthodes De Synthèse
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is synthesized by reacting 2-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenol with butyl isocyanate in the presence of a base. The reaction yields a white crystalline solid with a melting point of 156-158°C.
Propriétés
Numéro CAS |
102417-11-8 |
|---|---|
Nom du produit |
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
Formule moléculaire |
C17H28N2O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H28N2O4/c1-4-5-10-22-17(21)19-15-8-6-7-9-16(15)23-12-14(20)11-18-13(2)3/h6-9,13-14,18,20H,4-5,10-12H2,1-3H3,(H,19,21) |
Clé InChI |
LLNPLSJWCGZQOZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
SMILES canonique |
CCCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
Synonymes |
butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
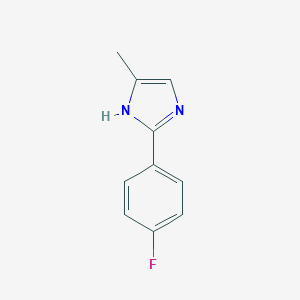
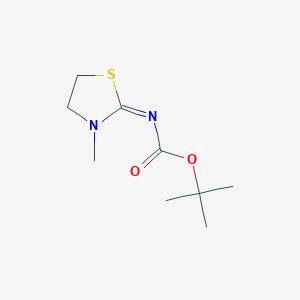
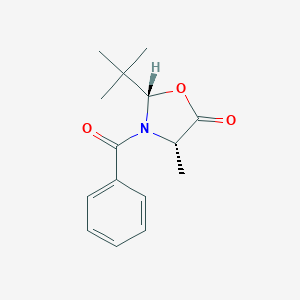

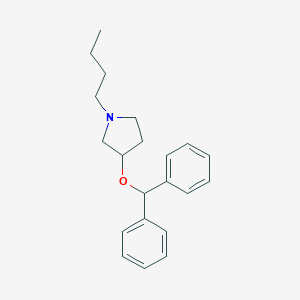
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
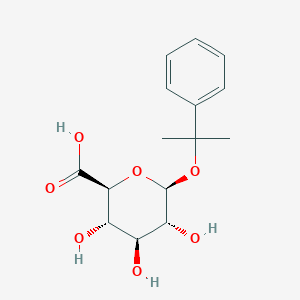
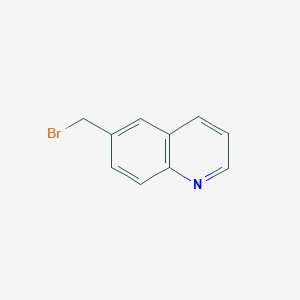
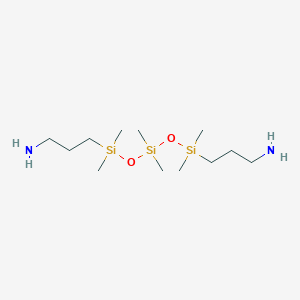
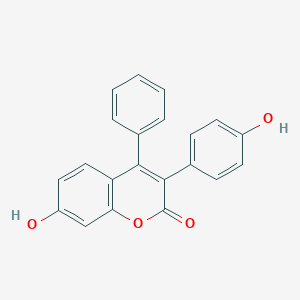
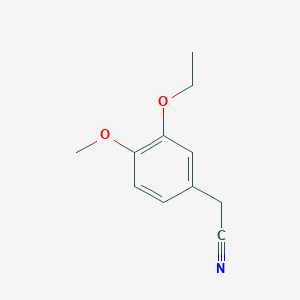
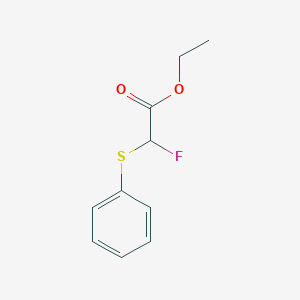
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)